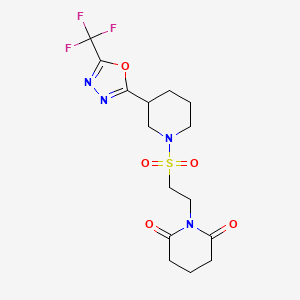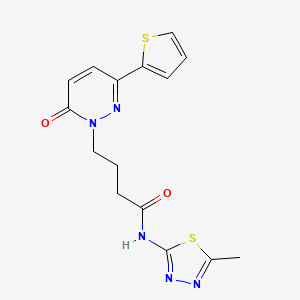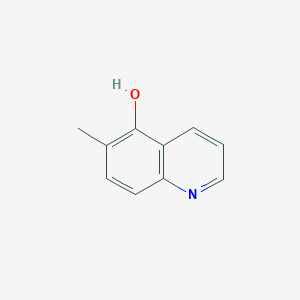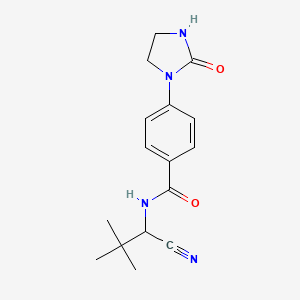
N-(1-Cyano-2,2-dimethylpropyl)-4-(2-oxoimidazolidin-1-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Cyano-2,2-dimethylpropyl)-4-(2-oxoimidazolidin-1-yl)benzamide, commonly referred to as CDPPB, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. CDPPB belongs to the class of positive allosteric modulators (PAMs) that selectively target metabotropic glutamate receptor subtype 5 (mGluR5).
作用机制
CDPPB acts as a PAM of mGluR5, which means that it enhances the activity of this receptor in the presence of glutamate. mGluR5 is a G protein-coupled receptor that is widely distributed in the central nervous system and is involved in the regulation of various physiological processes, including synaptic plasticity, learning, and memory. CDPPB binds to a specific site on mGluR5 and increases the affinity of the receptor for glutamate, resulting in the activation of downstream signaling pathways that modulate synaptic transmission.
Biochemical and Physiological Effects:
CDPPB has been shown to enhance the activity of mGluR5 in various brain regions, including the prefrontal cortex, hippocampus, and amygdala. This modulation of glutamatergic neurotransmission can improve cognitive function, reduce anxiety and depression-like behaviors, and attenuate drug-seeking behavior in animal models. CDPPB has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons, and to promote neurogenesis in the hippocampus.
实验室实验的优点和局限性
CDPPB has several advantages as a research tool, including its high selectivity for mGluR5, its ability to cross the blood-brain barrier, and its long half-life. CDPPB has also been shown to be well-tolerated in animal models, with no significant adverse effects reported at therapeutic doses. However, CDPPB has some limitations, including its relatively low potency compared to other mGluR5 N-(1-Cyano-2,2-dimethylpropyl)-4-(2-oxoimidazolidin-1-yl)benzamide, its potential off-target effects, and the need for further optimization of its pharmacokinetic properties.
未来方向
For research on CDPPB include the optimization of its pharmacokinetic properties, the development of more potent and selective mGluR5 N-(1-Cyano-2,2-dimethylpropyl)-4-(2-oxoimidazolidin-1-yl)benzamide, and the investigation of its potential in combination with other pharmacological agents. Additionally, the role of mGluR5 in other physiological and pathological processes, such as pain and inflammation, should be further explored.
合成方法
CDPPB is synthesized through a multi-step process that involves the reaction of 4-(2-oxoimidazolidin-1-yl)benzoic acid with 1-cyano-2,2-dimethylpropylamine. The reaction is carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain pure CDPPB.
科学研究应用
CDPPB has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and drug addiction. CDPPB has been shown to enhance the activity of mGluR5, which plays a crucial role in the regulation of synaptic plasticity, learning, and memory. By selectively targeting mGluR5, CDPPB can modulate glutamatergic neurotransmission and improve cognitive function in animal models of these disorders.
属性
IUPAC Name |
N-(1-cyano-2,2-dimethylpropyl)-4-(2-oxoimidazolidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-16(2,3)13(10-17)19-14(21)11-4-6-12(7-5-11)20-9-8-18-15(20)22/h4-7,13H,8-9H2,1-3H3,(H,18,22)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFQCGQVXMLJEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C#N)NC(=O)C1=CC=C(C=C1)N2CCNC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

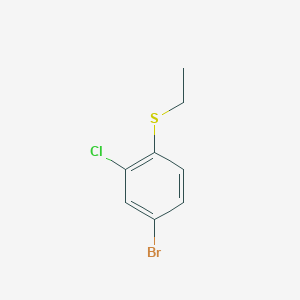
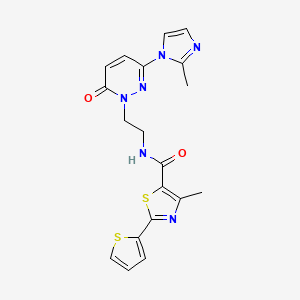
![2-({[3-(Trifluoromethyl)benzoyl]oxy}ethanimidoyl)-1,3-thiazole](/img/structure/B2819574.png)

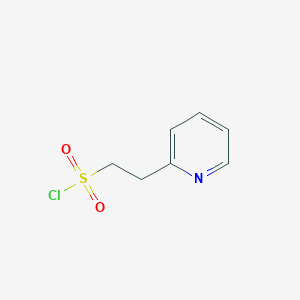
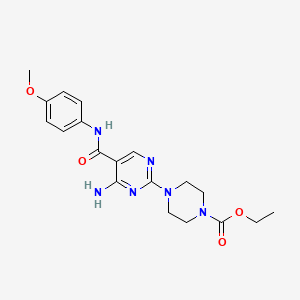

![2-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2819582.png)
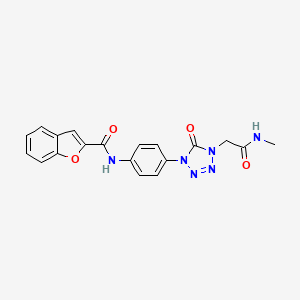
![(E)-3-(4-Fluoro-2-nitrophenyl)-N-[(E)-2-phenylethenyl]sulfonylprop-2-enamide](/img/structure/B2819586.png)
